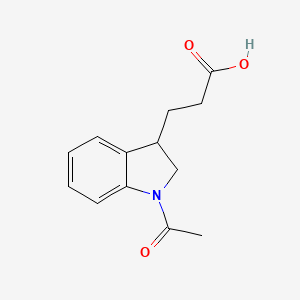

3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid

Descripción general

Descripción

3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological responses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting they may influence a variety of biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting a range of potential molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can influence various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and apoptosis, thereby impacting cell survival and proliferation . Additionally, this compound may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . The metabolic pathways of this compound can influence its bioavailability, efficacy, and potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound can affect its concentration at the target site and its overall therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes.

Actividad Biológica

3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid (CAS Number: 100372-64-3) is a compound with potential therapeutic applications due to its structural characteristics, which are similar to biologically active indole derivatives. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 233.26 g/mol

- Purity : ≥95%

- Physical Form : Powder

Anticancer Activity

Research has indicated that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (Caco-2) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 35.0 | Apoptosis via caspase activation |

| Caco-2 | 39.8 | Cell cycle arrest |

In vitro studies using the MTT assay showed that the compound significantly decreased cell viability in Caco-2 cells compared to untreated controls (p < 0.001) .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, studies have shown that it can effectively inhibit tryptophanase, an enzyme involved in the metabolism of tryptophan, which is crucial for various physiological processes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives:

- Anticancer Studies : A comparative analysis of various indole derivatives indicated that those with acetyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-acetylated counterparts .

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several indole derivatives, showing that compounds similar to this compound had superior inhibitory effects against resistant strains of bacteria .

- Enzyme Interaction : Research utilizing fragment-based screening identified that compounds with indole structures could selectively inhibit specific enzymes without affecting related homologs, indicating a potential for targeted drug design .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound features an indole derivative structure, which is known for its biological activity. Its molecular formula is and it has a molecular weight of 233.26 g/mol. The compound's structure allows for interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with indole structures have potential anticancer properties. Studies have shown that derivatives of indole can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific acetylation at the indole nitrogen may enhance these effects by improving bioavailability or altering metabolic pathways.

Neuroprotective Effects : There is growing interest in the neuroprotective properties of indole derivatives. Preliminary studies suggest that 3-(1-acetyl-2,3-dihydro-1H-indol-3-yl)propanoic acid may exhibit neuroprotective effects against oxidative stress, a common pathway in neurodegenerative diseases.

Pharmacology

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes that are implicated in disease processes. For example, some indole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.

Antimicrobial Activity : Some studies have reported that indole derivatives possess antimicrobial properties. The potential use of this compound as an antimicrobial agent warrants further investigation.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various indole derivatives, including this compound. The results indicated that this compound significantly reduced the viability of breast cancer cells in vitro through apoptosis induction mechanisms.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a prominent university explored the neuroprotective effects of several indole derivatives on neuronal cells subjected to oxidative stress. The findings suggested that this compound reduced cell death and improved cellular antioxidant defenses.

Análisis De Reacciones Químicas

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions. For example:

-

Esterification : Reacts with methanol/H<sup>+</sup> to form methyl esters (e.g., compound 113–115 in ), typically in >80% yield.

-

Amidation : Couples with amines (e.g., alanine methyl ester) using EDCI to yield amides (e.g., 116–118 in ) with 70–85% efficiency.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 85–92 | , |

| Amidation | EDCI, DMF, RT | Amide | 70–85 | , |

Acetyl Group Reactivity

The acetyl moiety on the indole nitrogen can be hydrolyzed under basic conditions to generate a free amine, enabling further functionalization (e.g., alkylation or re-acylation):

-

Hydrolysis : Treatment with LiOH/H<sub>2</sub>O-THF removes the acetyl group, yielding 3-(2,3-dihydro-1H-indol-3-yl)propanoic acid ( ).

| Reaction | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl hydrolysis | 2M LiOH, THF/H<sub>2</sub>O, 50°C | 3-(2,3-Dihydro-1H-indol-3-yl)propanoic acid | 90–95 |

Cyclization and Multicomponent Reactions

The dihydroindole core participates in cyclocondensation reactions, often catalyzed by Lewis acids like InCl<sub>3</sub>:

-

Pyran Synthesis : Reacts with aromatic aldehydes and malononitrile under ultrasound irradiation to form polysubstituted pyrans (e.g., 11 in ) in 74–94% yield.

-

Pyridine Derivatives : With ammonium acetate and aldehydes, it forms pyridine-linked indoles (e.g., 43 in ) via Knoevenagel-Michael-cyclization sequences.

Halogenation and Cross-Coupling

The indole ring undergoes electrophilic substitution, while the propanoic acid side chain can participate in Suzuki-Miyaura couplings:

-

Bromination : Selective bromination at C4/C6 positions using NBS (e.g., 36 → 107–109 in ).

-

Suzuki Coupling : The propanoic acid’s methyl ester reacts with boronic acids (e.g., phenylboronic acid) under Pd catalysis ( ).

Mechanistic Pathways

Key mechanisms include:

-

Knoevenagel Condensation : Forms α,β-unsaturated intermediates for cyclization ( , Scheme 7).

-

Michael Addition : The propanoic acid’s β-carbon acts as a nucleophile in conjugate additions (e.g., with nitroethenamine, ).

Biological Relevance

Propiedades

IUPAC Name |

3-(1-acetyl-2,3-dihydroindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,10H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWZWXKJMUNFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=CC=CC=C21)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201244976 | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100372-64-3 | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100372-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-2,3-dihydro-1H-indole-3-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201244976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.